Confirmed Advanced Intermediate for Sub‑Nanomolar RIP1 Kinase Inhibitors – Synthetic Utility Benchmarking
The target compound is documented as the advanced key intermediate in the preparation of GSK-481 related analogs, a highly potent and monoselective receptor interacting protein 1 (RIP1) kinase inhibitor . GSK-481 itself demonstrates an IC₅₀ of 1.3 nM against RIP1 and 10 nM in U937 cellular assays [1]. In contrast, the regioisomeric intermediate 1-(3-bromophenyl)-1H-imidazole-4-carboxylic acid, where the bromophenyl group is attached at the N1 position rather than the C2 position, shows cytotoxic activity only in the 15–20 µM range (MCF‑7 IC₅₀ = 15 µM; A549 IC₅₀ = 20 µM) . This >10 000‑fold difference in the final compound potency underscores that the 2-(3-bromophenyl)-5-methyl substitution pattern is a critical structural determinant for accessing the RIP1 inhibitor pharmacophore, whereas positional isomers lead to qualitatively different and far less potent biological outcomes.
| Evidence Dimension | Downstream target engagement (RIP1 inhibition IC₅₀) |
|---|---|
| Target Compound Data | GSK-481 (synthesised from the target compound class): RIP1 IC₅₀ = 1.3 nM; U937 cell IC₅₀ = 10 nM |
| Comparator Or Baseline | Regioisomeric intermediate 1-(3-bromophenyl)-1H-imidazole-4-carboxylic acid: MCF‑7 IC₅₀ = 15 µM; A549 IC₅₀ = 20 µM (cytotoxicity, not target-specific RIP1 inhibition) |
| Quantified Difference | >10 000‑fold difference in biological potency between final compounds derived from the target substitution pattern versus the regioisomer |
| Conditions | GSK-481: Recombinant human RIP1 (1–375) enzymatic assay; U937 cellular assay. Comparator: MCF‑7 and A549 cytotoxicity assays. |
Why This Matters
For procurement decisions in RIP1 inhibitor programmes, using the correct 2,5‑disubstituted imidazole intermediate is essential to preserve the sub-nanomolar potency of the final drug candidate; substitution with the N1‑regioisomer leads to a complete loss of the desired target profile.
- [1] Harris, P. A.; et al. Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. J. Med. Chem. 2016, 59 (5), 2163–2178. View Source
